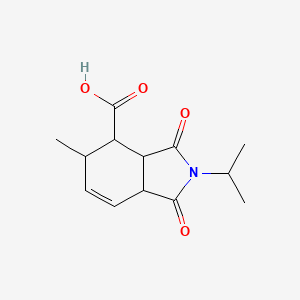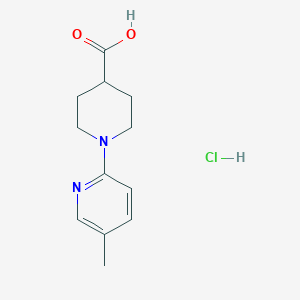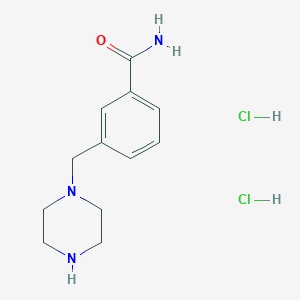
N-methoxy-N-methyl-2-(methylthio)nicotinamide
Vue d'ensemble
Description
“N-methoxy-N-methyl-2-(methylthio)nicotinamide” is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 . It is also known as Teicoplanin Impurity 16 .
Physical And Chemical Properties Analysis
The boiling point of “N-methoxy-N-methyl-2-(methylthio)nicotinamide” is predicted to be 357.0±25.0 °C and its density is predicted to be 1.17±0.1 g/cm3 .Applications De Recherche Scientifique
Corrosion Inhibition in Steel
N-methoxy-N-methyl-2-(methylthio)nicotinamide derivatives have been investigated for their corrosion inhibition properties in steel. A study by Chakravarthy, Mohana, and Kumar (2014) demonstrated that these compounds are effective in inhibiting corrosion in mild steel when exposed to hydrochloric acid. Their research showed that these inhibitors are mixed-type and obey the Langmuir isotherm model, highlighting their potential application in corrosion protection technologies (Chakravarthy, Mohana, & Kumar, 2014).
Enzyme Activity and Metabolic Regulation
N-methoxy-N-methyl-2-(methylthio)nicotinamide is related to nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds. This enzyme plays a role in various metabolic processes. A study by Kannt et al. (2018) explored small molecule inhibitors of NNMT, suggesting therapeutic applications in metabolic disorders such as obesity and type-2 diabetes (Kannt et al., 2018).
Cancer Research
Research by Ulanovskaya, Zuhl, and Cravatt (2013) indicated that NNMT, which is overexpressed in various human cancers, affects the methylation potential of cancer cells. This impact on methylation can lead to changes in the epigenetic state and tumorigenesis, providing insights into cancer development and potential treatment strategies (Ulanovskaya, Zuhl, & Cravatt, 2013).
Nutrient Metabolism
Hong et al. (2015) studied the role of Nicotinamide N-methyltransferase in regulating hepatic nutrient metabolism. Their findings suggest that the methylation of nicotinamide, facilitated by enzymes like NNMT, plays a critical role in metabolic pathways and could be key to understanding and treating metabolic diseases (Hong et al., 2015).
Propriétés
IUPAC Name |
N-methoxy-N-methyl-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(13-2)9(12)7-5-4-6-10-8(7)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGKLOMNXEHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-2-(methylthio)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








acetic Acid](/img/structure/B1419602.png)




![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)


![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)